molecular formula C24H24N2O B12460492 2-butyl-3-(diphenylamino)-2,3-dihydro-1H-isoindol-1-one

2-butyl-3-(diphenylamino)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12460492
M. Wt: 356.5 g/mol
InChI Key: ZHERBKSTHCIPMD-UHFFFAOYSA-N
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Description

2-butyl-3-(diphenylamino)-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by its unique structure, which includes a butyl group, a diphenylamino group, and a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-(diphenylamino)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butyl-1H-isoindole-1,3(2H)-dione and diphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride).

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-butyl-3-(diphenylamino)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.

Scientific Research Applications

2-butyl-3-(diphenylamino)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-butyl-3-(diphenylamino)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or activate specific transcription factors, leading to changes in cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-3-(4-hydroxybenzoyl)benzofuran: This compound shares a similar butyl group but differs in its core structure and functional groups.

    2-butyl-3-phenyl-2-propen-1-al: This compound has a similar butyl group but features a different aromatic system and functional groups.

Uniqueness

2-butyl-3-(diphenylamino)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-butyl-3-(N-phenylanilino)-3H-isoindol-1-one

InChI

InChI=1S/C24H24N2O/c1-2-3-18-25-23(21-16-10-11-17-22(21)24(25)27)26(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,2-3,18H2,1H3

InChI Key

ZHERBKSTHCIPMD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=CC=CC=C2C1=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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